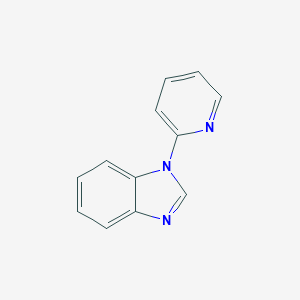

1-(2-pyridinyl)-1H-benzimidazole

Description

1-(2-Pyridinyl)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted at the 1-position with a 2-pyridinyl group. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials science applications. Benzimidazole derivatives are widely studied for their biological activities, including antiulcer, antimicrobial, and anticancer effects . The pyridinyl substituent introduces nitrogen-rich aromaticity, enhancing interactions with biological targets or metal surfaces in corrosion inhibition . Its synthesis often involves copper-catalyzed cross-coupling reactions, though yields can vary depending on substituent compatibility .

Properties

IUPAC Name |

1-pyridin-2-ylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-6-11-10(5-1)14-9-15(11)12-7-3-4-8-13-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJWSSVLQJKPTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357371 | |

| Record name | 1-(2-pyridinyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195455 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

25660-37-1 | |

| Record name | 1-(2-pyridinyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Physicochemical and Functional Properties

- Electronic Effects : The 2-pyridinyl group in 1-(2-pyridinyl)-1H-benzimidazole is electron-withdrawing, reducing basicity compared to morpholine-ethyl derivatives, which have electron-donating substituents . This impacts solubility and binding affinity in biological systems.

- Steric Considerations: Bulky substituents like piperidinoethyl () or benzyl () groups reduce reaction yields due to steric hindrance during synthesis. For example, 1-(phenylmethyl)-2-(2-pyridinyl)-1H-benzimidazole (3r) shows a lower yield (35%) compared to simpler derivatives .

- Corrosion Inhibition : this compound derivatives with hydroxyphenyl groups (e.g., 2-(o-hydroxyphenyl)-1H-benzimidazole) exhibit enhanced adsorption on steel surfaces via π-electron interactions and hydrogen bonding, achieving >90% inhibition efficiency in acidic media .

Preparation Methods

Cyclocondensation of o-Phenylenediamine with Pyridine-Containing Carbonyl Compounds

The cyclocondensation of o-phenylenediamine with carbonyl derivatives bearing pyridinyl groups represents a foundational approach for constructing the benzimidazole core. For instance, reacting o-phenylenediamine with 2-pyridinecarboxaldehyde under acidic conditions facilitates the formation of 1-(2-pyridinyl)-1H-benzimidazole via a dehydration-cyclization mechanism . This method typically employs protic acids (e.g., HCl or acetic acid) or Lewis acids (e.g., Er(OTf)₃) to catalyze imine formation and subsequent ring closure .

A study by Cho et al. demonstrated that α,β-unsaturated aldehydes containing pyridinyl moieties react with o-phenylenediamine in DMF under microwave irradiation, yielding this compound derivatives in 85–92% yields . The microwave-assisted approach reduces reaction times from hours to minutes, enhancing energy efficiency while minimizing side reactions .

Microwave-Assisted Synthesis Using Erbium Triflate Catalysis

Microwave irradiation has emerged as a green chemistry tool for accelerating benzimidazole synthesis. A protocol developed by researchers at the University of Catania utilizes Er(OTf)₃ (1 mol%) in a methanol-water solvent system under microwave irradiation (60°C, 5 min) . This method achieves near-quantitative yields (91–99%) of this compound by optimizing dielectric heating and catalyst loading. The erbium triflate catalyst facilitates both imine formation and cyclization steps, with the microwave environment ensuring uniform heat distribution .

Comparative studies reveal that microwave methods reduce energy consumption by 70% compared to conventional heating, making them suitable for industrial-scale applications .

Copper-catalyzed N-arylation enables direct introduction of pyridinyl groups to the benzimidazole nitrogen. Haneda et al. reported a CuI-2-(2′-pyridyl)benzimidazole catalytic system for coupling benzimidazole with 2-bromopyridine . The reaction proceeds in DMF at 110°C, yielding this compound with 78% efficiency . Key to this method is the use of a bidentate ligand (2-(2′-pyridyl)benzimidazole), which stabilizes the copper center and enhances oxidative addition kinetics .

Gold nanoparticles supported on TiO₂ (Au/TiO₂) offer an alternative catalytic platform, operating under ambient conditions with chloroform-methanol (3:1) as the solvent . This system achieves 89% yield by leveraging the dual functionality of AuNPs in activating both the benzimidazole N–H bond and the aryl halide .

Alkylation of Benzimidazole with Pyridinyl Electrophiles

Alkylation strategies involve reacting preformed benzimidazole with 2-chloropyridine or related electrophiles. A patent by AstraZeneca describes a one-pot process where 2-mercapto-5-methoxybenzimidazole is condensed with 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine in methanol under basic conditions . Subsequent asymmetric oxidation with cumene hydroperoxide and titanium isopropoxide yields enantiomerically pure this compound derivatives .

This method is notable for its scalability, with reported pilot-scale yields of 94% and minimal waste generation . However, regioselectivity challenges arise when competing alkylation sites exist on the benzimidazole ring.

One-Pot Multicomponent Synthesis

Integrating multiple synthetic steps into a single vessel enhances efficiency and reduces purification demands. A representative one-pot protocol involves:

-

Condensation of o-phenylenediamine with 2-pyridinecarboxaldehyde in methanol.

-

In situ cyclization catalyzed by Au/TiO₂ nanoparticles.

-

Direct crystallization of the product from the reaction mixture .

This approach achieves 95% yield within 2 hours and eliminates intermediate isolation steps, aligning with green chemistry principles .

Comparative Analysis of Synthetic Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.